molecular formula C5H4ClNO2 B1684388 Gimeracil CAS No. 103766-25-2

Gimeracil

Cat. No. B1684388
M. Wt: 145.54 g/mol
InChI Key: ZPLQIPFOCGIIHV-UHFFFAOYSA-N
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Description

Gimeracil is a DPD inhibitor used as an adjunct to antineoplastic therapy to increase the systemic concentrations and therapeutic effectiveness of other antineoplastic agents . It is used to increase the concentration and effect of the main active components within chemotherapy regimens . The main active ingredient in Teysuno, a commercially available product that contains Gimeracil, is Tegafur, a pro-drug of Fluorouracil (5-FU), which is a cytotoxic anti-metabolite drug that acts on rapidly dividing cancer cells .


Synthesis Analysis

A practical three-step synthetic approach to Gimeracil in a 68% overall yield is described, using 2,4-dimethoxypyridine as the starting material with 3,5-dichloro-2,4-dimethoxypyridine and 3,5-dichloro-2,4-dihydroxypyridine as intermediates . The advantages of this procedure include short reaction steps, simple operation, and good yield .


Molecular Structure Analysis

Gimeracil has a molecular weight of 145.54 and a chemical formula of C5H4ClNO2 . It is a small molecule .


Chemical Reactions Analysis

Gimeracil’s main role within Teysuno is to prevent the breakdown of Fluorouracil (5-FU), which helps to maintain high enough concentrations for sustained effect against cancer cells . It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU .


Physical And Chemical Properties Analysis

Gimeracil has a density of 1.6±0.1 g/cm3, a boiling point of 524.2±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.4 mmHg at 25°C . Its enthalpy of vaporization is 82.8±3.0 kJ/mol, and its flash point is 270.8±28.7 °C . It has an index of refraction of 1.641, a molar refractivity of 33.0±0.3 cm3, and a polar surface area of 53 Å2 .

Scientific Research Applications

Radiosensitization through Inhibition of DNA Repair

Gimeracil Sensitizes Cells to Radiation

Gimeracil has been found to sensitize cancer cells to radiation by inhibiting homologous recombination (HR), a key pathway in the repair of DNA double-strand breaks caused by radiotherapy. It effectively sensitizes cells deficient in non-homologous end-joining (NHEJ) but not those deficient in HR. The suppression of HR-mediated DNA repair pathways by Gimeracil potentially enhances the efficacy of radiotherapy (Takagi et al., 2010).

Mechanism of Radiosensitization by Gimeracil

Further investigation into Gimeracil's mechanism of action revealed that it partially inhibits the early step in HR. This inhibition affects the formation of Rad51 and replication protein A (RPA) foci, crucial for DNA repair, thereby enhancing radiosensitivity. This suggests that dihydropyrimidine dehydrogenase (DPYD), the target protein for Gimeracil, plays a significant role in radiosensitization (Sakata et al., 2011).

Impact on Pharmacokinetics of Chemotherapeutic Agents

Enhancing 5-Fluorouracil (5-FU) Efficacy

Gimeracil, as part of the S-1 regimen, has been shown to significantly increase the exposure of 5-FU compared to tegafur (FT) alone, by inhibiting dihydropyrimidine dehydrogenase (DPD) and reducing 5-FU catabolism. This results in higher blood levels of 5-FU, contributing to the chemotherapeutic efficacy of S-1 (Saif et al., 2011).

Radiosensitizing Effects in Specific Cancer Types

Oral Squamous Cell Carcinoma

Research on oral squamous cell carcinoma (OSCC) cells and tumors has demonstrated that Gimeracil significantly inhibits cell and tumor growth when combined with radiation. This combination treatment leads to down-regulation of DNA double-strand break repair proteins and generation of reactive oxygen species/reactive nitrogen species (ROS/RNS), underlining the radiosensitizing effects of Gimeracil on OSCC cells (Harada et al., 2016).

Safety And Hazards

Gimeracil should be handled with care to avoid dust formation and inhalation of mist, gas, or vapours . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . Adequate ventilation should be ensured, and all sources of ignition should be removed . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

5-chloro-4-hydroxy-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPLQIPFOCGIIHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CNC1=O)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8046799
Record name Gimeracil
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Gimeracil's main role within Teysuno is to prevent the breakdown of [DB00544] (5-FU), which helps to maintin high enough concentrations for sustained effect against cancer cells. It functions by reversibly blocking the enzyme dihydropyrimidine dehydrogenase (DPD), which is involved in the degradation of 5-FU.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Product Name

Gimeracil

CAS RN

103766-25-2
Record name Gimeracil
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URL https://commonchemistry.cas.org/detail?cas_rn=103766-25-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Gimeracil [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gimeracil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB09257
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name Gimeracil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8046799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one
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Record name GIMERACIL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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